The synthesis of Ezh2-IN-10 involves several steps, typically starting from readily available precursors. The synthetic route often includes:
Technical details regarding the specific reagents, conditions (temperature, time), and purification methods are crucial for reproducibility but are not always disclosed in preliminary studies .
The molecular structure of Ezh2-IN-10 features a distinctive arrangement conducive to binding within the active site of EZH2. The compound typically contains:
Data from X-ray crystallography or nuclear magnetic resonance spectroscopy would provide insights into the precise three-dimensional conformation of Ezh2-IN-10 when bound to EZH2 .
Ezh2-IN-10 undergoes several chemical reactions during its interaction with EZH2:
Technical details such as the concentration ranges used in assays and specific reaction conditions (pH, temperature) are critical for understanding its efficacy .
Ezh2-IN-10 exerts its effects by binding to the active site of EZH2, preventing SAM from accessing its binding site. This inhibition halts the methylation process at H3K27, leading to:
In vitro studies have shown significant reductions in H3K27me3 levels upon treatment with Ezh2-IN-10 .
Ezh2-IN-10 exhibits specific physical and chemical properties that influence its behavior in biological systems:
Analytical techniques such as high-performance liquid chromatography (HPLC) are often used to assess these properties .
Ezh2-IN-10 has several scientific applications, particularly in cancer research:
The ongoing research into Ezh2-IN-10 highlights its potential as a valuable asset in both therapeutic and research contexts related to epigenetics and oncology .
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2